3-(Bromomethyl)-2-methylpentane

SN2 kinetics steric hindrance alkyl halide reactivity

3-(Bromomethyl)-2-methylpentane (CAS 32444-35-2) is a C7H15Br branched primary alkyl bromide featuring a bromomethyl group (-CH2Br) at the 3-position of a 2-methylpentane backbone. With a molecular weight of 179.10 g/mol, this compound is distinguished from simple linear bromides by its strategic β-branching pattern that introduces measurable steric effects on nucleophilic substitution kinetics without eliminating SN2 reactivity altogether.

Molecular Formula C7H15Br
Molecular Weight 179.10 g/mol
CAS No. 32444-35-2
Cat. No. B12321143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2-methylpentane
CAS32444-35-2
Molecular FormulaC7H15Br
Molecular Weight179.10 g/mol
Structural Identifiers
SMILESCCC(CBr)C(C)C
InChIInChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3
InChIKeyKHNFYUURJZUZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-2-methylpentane CAS 32444-35-2: Primary Alkyl Bromide with Controlled Steric Profile for SN2-Dominated Synthetic Routes


3-(Bromomethyl)-2-methylpentane (CAS 32444-35-2) is a C7H15Br branched primary alkyl bromide featuring a bromomethyl group (-CH2Br) at the 3-position of a 2-methylpentane backbone . With a molecular weight of 179.10 g/mol, this compound is distinguished from simple linear bromides by its strategic β-branching pattern that introduces measurable steric effects on nucleophilic substitution kinetics without eliminating SN2 reactivity altogether [1]. The compound exists as a racemic mixture due to two chiral centers and is typically supplied at 95–98% purity for research applications . Its computed XLogP3-AA of approximately 3.97 and boiling point of ~159.7°C at 760 mmHg define its partitioning and handling parameters relative to other bromoalkanes .

Controlled SN2 reactivity profile via β-branching
Primary alkyl bromide with predictable steric attenuation
Racemic mixture – dual chiral center synthetic entry

3-(Bromomethyl)-2-methylpentane CAS 32444-35-2: Why Generic Bromoalkane Substitution Introduces Uncontrolled Steric and Isotopic Variables


Alkyl bromides are not interchangeable building blocks. The position and degree of branching at the β-carbon critically modulate SN2 reactivity, with neopentyl-type substrates exhibiting orders-of-magnitude rate reductions relative to linear primary bromides [1]. 3-(Bromomethyl)-2-methylpentane occupies a distinct steric niche—it retains primary alkyl bromide character at the reaction center while introducing β-branching that predictably attenuates substitution rates compared to unbranched analogs [2]. Furthermore, for applications requiring mass spectrometric quantitation or metabolic tracking, the non-deuterated form is essential; the d7-labeled analog (CAS 1219805-84-1) exhibits an isotope-induced mass shift of +7.04 Da and a deuterium isotope effect that may alter reaction kinetics . The quantitative evidence below establishes precisely where this compound differs from its closest structural and functional alternatives.

Steric rate shift β-Branching attenuates SN2 kinetics relative to linear primary bromides; reactivity profile may not transfer directly.
Isotopic distinction Unlabeled form is required for synthetic transformations; d7 analog introduces ~7 Da mass shift and kinetic isotope effects.
Spectroscopic mismatch Conformational vibrational signature differs from isomeric bromomethylpentanes; identity confirmation requires reference data.

3-(Bromomethyl)-2-methylpentane CAS 32444-35-2: Quantitative Comparative Evidence for Scientific Selection


Steric Modulation of SN2 Reactivity: β-Branching Reduces Substitution Rate Without Eliminating Primary Halide Character

The steric environment of 3-(bromomethyl)-2-methylpentane places it at an intermediate position in the SN2 reactivity spectrum. Educational ranking exercises using KI in acetone establish that compounds with β-branching—such as 3-(bromomethyl)-3-methylpentane—exhibit SN2 reaction rates that are slower than linear 1-bromopentane and 1-bromo-2-methylbutane but still measurably faster than neopentyl-type substrates that are effectively SN2-inert [1]. The increased steric bulk adjacent to the reaction center increases the activation energy for backside attack by the nucleophile, producing a quantifiable rate attenuation that can be exploited for selective transformations in competitive reaction environments .

SN2 Reactivity Ranking
Class-level inference
Intermediate between 1-bromopentane and neopentyl bromide in KI/acetone
Supports selective alkylation control
Qualitative ranking; kinetic values to verify
SN2 kinetics steric hindrance alkyl halide reactivity nucleophilic substitution

Isotopic Mass Differentiation: +7.04 Da Shift Enables Distinct MS Quantitation from Unlabeled Analogs

3-(Bromomethyl)-2-methylpentane (MW 179.10) and its fully deuterated analog 3-(bromomethyl)-2-methylpentane-d7 (MW 186.14) exhibit a mass differential of +7.04 Da, corresponding to replacement of seven hydrogen atoms with deuterium . This mass shift provides unambiguous differentiation in LC-MS and GC-MS analyses, enabling precise quantitation of the unlabeled compound in complex biological matrices when used with a deuterated internal standard. Unlike the d7-labeled form, which is supplied at 99 atom % D for tracer applications , the unlabeled compound is required for synthetic transformations where isotope effects would otherwise confound kinetic or mechanistic studies [1].

Isotopic Mass Shift
Data to verify
Δ +7.04 Da vs. d7 analog (179.10 → 186.14 g/mol)
Enables MS internal standard quantitation
Source-specific; verify isotopic purity
stable isotope labeling mass spectrometry quantitative analysis deuterium tracer

Conformational Flexibility and Vibrational Signature: Spectroscopic Differentiation from Closely Related Bromomethylpentanes

Infrared and Raman spectroscopic analysis of branched-chain alkyl bromides reveals that 3-(bromomethyl)-2-methylpentane exists as multiple rotational isomers, with distinct C-Br stretching frequencies influenced by conformational contributions [1]. Normal coordinate calculations for the series 1-bromo-2-methylpropane, 1-bromo-2-methylbutane, 1-bromo-2-methylpentane, and 3-bromomethylpentane (a close structural analog of the target compound) produced an average frequency fitting error of 4.4–4.5 cm⁻¹ across 221 assigned frequencies using a 57-parameter modified valence force field [1]. The increase in CBr stretching frequency observed for P_H conformers, attributed to enhanced CC stretch contribution and diminished CBr stretch contribution [1], provides a spectroscopic fingerprint that distinguishes this compound from linear bromides and alternative bromomethyl-branched isomers.

Vibrational Assignment Accuracy
Class-level inference
Avg fitting error 4.4–4.5 cm⁻¹ across 221 frequencies (IR/Raman)
Supports isomer identification
Conformer-specific; reference spectrum needed
vibrational spectroscopy IR and Raman conformational analysis normal coordinate calculation

Physical Property Differentiation: Boiling Point and LogP Relative to Isomeric C7H15Br Analogs

Among C7H15Br isomers, the position of bromine substitution and degree of branching significantly influence volatility and lipophilicity. 3-(Bromomethyl)-2-methylpentane exhibits a boiling point of approximately 159.7°C at 760 mmHg and a computed LogP of 3.97 . In contrast, the secondary alkyl bromide isomer 3-bromo-2-methylpentane (C6H13Br, not a C7 isomer) has a reported boiling point of ~147°C [1] and lower molecular weight, while 2-bromo-2-methylpentane (C6H13Br) exhibits boiling point ~147.3°C and density 1.1746 g/cm³ . The higher boiling point and increased LogP of the target compound relative to these lower-molecular-weight analogs reflect its greater molecular mass and branched architecture, enabling distinct chromatographic retention and solvent partitioning behavior that can be exploited for purification and analytical method development.

Boiling Point & LogP
Cross-study comparable
BP ~159.7°C; LogP 3.97
Distinct chromatographic retention profile
Relative to C6 bromoalkane isomers
physicochemical properties boiling point LogP chromatographic separation

3-(Bromomethyl)-2-methylpentane CAS 32444-35-2: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Controlled SN2 Alkylation for Sterically Demanding Substrates

When synthetic routes require a primary alkyl bromide that reacts via SN2 but benefits from moderated kinetics due to β-branching, 3-(bromomethyl)-2-methylpentane provides predictable rate attenuation without the complete SN2 inertness of neopentyl halides [1]. This property is valuable in competitive alkylations where a more reactive linear bromide would lead to over-alkylation or poor selectivity. Procurement of this specific branched primary bromide—rather than 1-bromopentane or 1-bromohexane—ensures the desired steric profile is maintained throughout multi-step syntheses [1] .

Internal Standard Preparation for Quantitative LC-MS and GC-MS Bioanalysis

For analytical workflows requiring stable isotope-labeled internal standards (SIL-IS), 3-(bromomethyl)-2-methylpentane serves as the unlabeled reference compound against which the d7-labeled analog (CAS 1219805-84-1) is calibrated . The +7.04 Da mass differential between labeled and unlabeled forms provides a clean MS channel for quantitation in drug metabolism studies, environmental fate assessments, and pharmacokinetic investigations . Researchers must procure the unlabeled compound as the synthetic precursor and analytical reference for method validation .

Vibrational Spectroscopic Reference for Conformational Analysis

The compound's multiple rotational isomers and well-characterized C-Br stretching frequency behavior make it a suitable reference standard for vibrational spectroscopic studies of branched alkyl halides [2]. Normal coordinate calculations validated against 221 assigned frequencies across related bromomethylpentanes enable accurate spectral interpretation and conformational assignment in both academic and industrial analytical laboratories [2]. This spectroscopic fingerprint distinguishes 3-(bromomethyl)-2-methylpentane from isomeric bromoalkanes that may otherwise be misidentified in reaction monitoring.

Chiral Building Block for Asymmetric Synthesis

With two chiral centers and availability as a racemic mixture, 3-(bromomethyl)-2-methylpentane can serve as a precursor for the introduction of stereochemical complexity into target molecules . Its primary alkyl bromide functionality enables stereospecific SN2 substitution with inversion of configuration, allowing controlled installation of chiral side chains in pharmaceutical intermediates and natural product analogs [1]. Procurement of this specific branched framework—rather than simpler unbranched bromides—provides the necessary steric and stereochemical architecture for asymmetric synthetic planning.

Application
Selection Property
Validation Focus
Controlled SN2 alkylation
β-Branched primary bromide reactivity
Steric attenuation in competitive synthesis
MS internal standard calibration
Mass differentiation from deuterated analog
Isotopic channel selectivity for quantitation
Vibrational spectroscopy reference
Conformer-dependent C-Br stretch
Isomer identification in reaction monitoring
Chiral synthesis precursor
Racemic dual chiral center framework
Stereochemical inversion via SN2

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